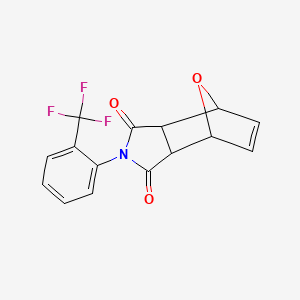
2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules using various methods . For example, one method involves a cascade cyclic reaction between enaminones and N-tosylhydrazones .Molecular Structure Analysis
The molecular structure of similar compounds shows that they often contain a benzene ring substituted with one or more trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular weight around 162.1092 .Applications De Recherche Scientifique
Synthesis and Characterization
A novel phthalimide derivative, closely related to the specified compound, was synthesized and characterized for its photophysical properties. The derivative exhibited solvatochromic behavior and significant solute-solvent interactions, analyzed through various solvent correlation methods. Computational studies were also conducted to understand its ground state dipole moment, atomic charges, and frontier molecular orbital energies (Akshaya et al., 2016).
Halogen Bonding and Supramolecular Architecture
Halogen substituents on halogenated analogs of the specified compound have been shown to play a crucial role in halogen bonding and the formation of supramolecular architectures. This research revealed how different halogens contribute to the structural complexity and stability of the resulting compounds, highlighting the significance of halogen bonding in materials science (Gurbanov et al., 2021).
Structural and Reactivity Studies
Structural and reactivity differences between tricyclic imides, closely related to the target compound, were explored through crystallographic studies. These studies provide insight into the molecular and crystal structures, enabling a better understanding of the reactivity patterns and stability of such compounds (Mitchell et al., 2013).
Gas Transport Properties of Fluorinated Polyimides
Fluorinated polyimides containing a unit structurally similar to the specified compound were synthesized and evaluated for their gas transport properties. These materials exhibited high thermal stability and mechanical strength, along with significant gas permeability, demonstrating their potential in gas separation technologies (Sen & Banerjee, 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards various enzymes . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in similar compounds has been shown to enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds have been associated with a broad range of chemical and biological properties, affecting various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Trifluoromethyl-containing compounds have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the physicochemical properties of trifluoromethyl-containing compounds, such as solubility and stability, can be influenced by environmental factors .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)7-3-1-2-4-8(7)19-13(20)11-9-5-6-10(22-9)12(11)14(19)21/h1-6,9-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNXCXDFOJRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

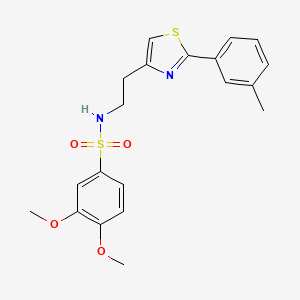

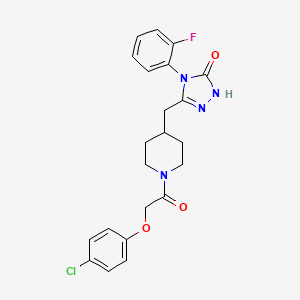
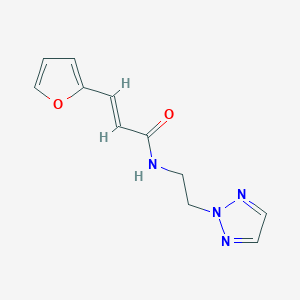
![1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2993304.png)
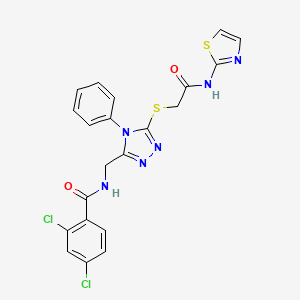
![Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B2993310.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)

![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)


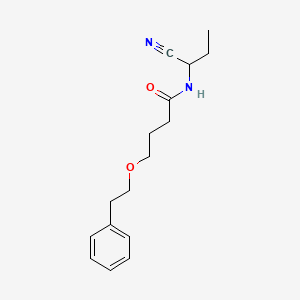
![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)